8,9-Dehydroestrone
CAS No.: 474-87-3
Cat. No.: VC21348772
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 474-87-3 |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
IUPAC Name | (13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 |
Standard InChI Key | OUGSRCWSHMWPQE-WMZOPIPTSA-N |
Isomeric SMILES | C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Appearance | White to pale yellow solid |
Chemical Structure and Properties
8,9-Dehydroestrone (C18H20O2) is a steroid hormone with a molecular weight of 268.3 g/mol. It belongs to the estrogen family and is structurally characterized by an unsaturated bond between positions 8 and 9 in the steroid nucleus, distinguishing it from estrone . The compound is also known by several synonyms including Δ8,9-dehydroestrone, 8-isoequilin, and (13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one .
Physical and Chemical Characteristics
8,9-Dehydroestrone possesses specific physical and chemical properties that influence its biological activity and pharmaceutical applications. The compound is a white to off-white solid with a melting point of 219-221°C . For research and storage purposes, it requires refrigeration at -20°C to maintain stability . Regarding solubility, 8,9-dehydroestrone is slightly soluble in common organic solvents including ethanol and methanol, which affects its formulation in pharmaceutical preparations . The compound has a pKa of approximately 10.17±0.04 in aqueous environments at room temperature (23±2°C), indicating its acid dissociation characteristics .
Structural Comparison with Related Estrogens
The unique structural feature of 8,9-dehydroestrone—the unsaturated bond between positions 8 and 9—contributes to its distinct pharmacological profile compared to other estrogens such as estrone, equilin, and equilenin. This structural modification affects the molecule's three-dimensional conformation and consequently its receptor binding characteristics and metabolic pathways .
Pharmacological Profile and Biological Activity
8,9-Dehydroestrone demonstrates significant pharmacological activity with a unique pattern of tissue selectivity that differentiates it from other estrogens used in hormone replacement therapy.
Vasomotor Symptom Management
Clinical research has demonstrated that 8,9-dehydroestrone sulfate (delta8,9-DHES) at a daily oral dose of 0.125 mg provides significant and consistent suppression of vasomotor symptoms (hot flushes) in postmenopausal women . The compound achieved more than 95% suppression across all parameters of vasomotor symptoms, with efficacy comparable to much higher doses of estrone sulfate (1.25 mg/day) . This potent activity was sustained throughout the 12-week treatment period, indicating its potential value in managing menopausal symptoms .
Effects on Bone Metabolism
8,9-Dehydroestrone has demonstrated positive effects on bone metabolism, particularly in reducing bone resorption. In clinical studies, administration of delta8,9-DHES for 8 weeks resulted in approximately 40% suppression of urinary N-telopeptide excretion, a marker of bone resorption . This level of suppression was comparable to that achieved with higher doses of estrone sulfate, suggesting that 8,9-dehydroestrone may be effective in preventing bone loss associated with estrogen deficiency .
Neuroendocrine Effects
Metabolism and Biotransformation
Understanding the metabolic pathways of 8,9-dehydroestrone is crucial for assessing its pharmacological effects and potential toxicity.
Catechol Metabolites
The catechol metabolites of 8,9-dehydroestrone, particularly 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone, exhibit distinct chemical behaviors . The 2-hydroxylated metabolite demonstrates more complex behavior than its 4-hydroxylated counterpart, as GSH conjugates resulting from 2-hydroxy-8,9-dehydroestrone were detected even without oxidative enzyme catalysis . Under physiological conditions, 2-hydroxy-8,9-dehydroestrone isomerizes to 2-hydroxyequilenin, forming a stable catechol, whereas 4-hydroxy-8,9-dehydroestrone remains stable under similar conditions .
Cytotoxicity of Metabolites
Preliminary studies using human breast tumor S-30 cell lines have indicated that the catechol metabolites of 8,9-dehydroestrone are considerably less toxic than 4-hydroxyequilenin, with a difference of approximately 20-40 fold . This suggests that while the catechol metabolites of 8,9-dehydroestrone may cause cytotoxicity in vivo primarily through the formation of o-quinones, they are likely responsible for fewer adverse effects compared to the metabolites of equilin and equilenin in Premarin formulations .
Neuroprotective Effects
Recent research has unveiled significant neuroprotective properties of 8,9-dehydroestrone, positioning it as a potential agent for addressing neurodegenerative conditions.
Protection Against β-Amyloid Toxicity
8,9-Dehydroestrone has demonstrated efficacy in protecting neurons against damage induced by β-amyloid 25-35, a peptide implicated in Alzheimer's disease pathology . At a concentration of 300 pg/ml, the compound significantly reduced lactate dehydrogenase (LDH) release, a marker of neuronal plasma membrane damage, to 85.82% compared to the β-amyloid alone group . This protective effect was comparable to that of other neuroprotective estrogens such as 17β-estradiol and equilenin .
Effects on Neuronal Energy Metabolism
The compound has shown significant effects on maintaining neuronal energy metabolism under neurotoxic conditions. Treatment with 8,9-dehydroestrone (300 pg/ml) increased intracellular ATP levels to 125.05% compared to the β-amyloid 25-35 alone group . This effect on ATP preservation indicates that 8,9-dehydroestrone may protect mitochondrial function in neurons exposed to toxic insults .
Comparative Neuroprotective Efficacy
The following table summarizes the comparative neuroprotective effects of 8,9-dehydroestrone and other estrogens against β-amyloid 25-35 toxicity:
Treatment (pg/ml) | LDH Release (% of β-amyloid 25–35 alone group) | ATP Level (% of β-amyloid 25–35 alone group) |
---|---|---|
Control | 36.11 ± 1.60 | 203.37 ± 11.67 |
β-amyloid 25–35 | 100.00 ± 2.26 | 100.00 ± 2.07 |
17β-estradiol (10) | 84.20 ± 1.47 | 131.32 ± 4.56 |
Equilin (1000) | 89.01 ± 1.74 | 114.58 ± 3.56 |
Δ 8,9-dehydroestrone (300) | 85.82 ± 2.07 | 125.05 ± 1.42 |
Estrone (5000) | 99.33 ± 4.43 | 128.84 ± 4.14 |
This data demonstrates that 8,9-dehydroestrone exerts significant neuroprotective effects at lower concentrations than some other estrogens, particularly estrone . The compound's ability to both preserve plasma membrane integrity (reduced LDH release) and maintain cellular energy levels (increased ATP) suggests a multifaceted neuroprotective mechanism .
Clinical Applications and Research Implications
The unique pharmacological profile of 8,9-dehydroestrone suggests several potential clinical applications and directions for future research.
Bone Health Management
The demonstrated effects of 8,9-dehydroestrone on bone resorption markers suggest its potential utility in preventing or treating osteoporosis associated with estrogen deficiency . Further research investigating the long-term effects of 8,9-dehydroestrone on bone mineral density and fracture risk could establish its role in comprehensive bone health management strategies .
Neuroprotection and Neurodegenerative Disorders
The neuroprotective properties of 8,9-dehydroestrone, particularly against β-amyloid toxicity and excitotoxic damage, highlight its potential application in neurodegenerative conditions such as Alzheimer's disease . The compound's ability to preserve neuronal energy metabolism and membrane integrity under toxic conditions warrants further investigation in animal models and eventually in clinical trials for neurodegenerative disorders .
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